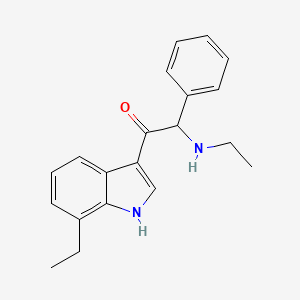

2-(ethylamino)-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone

Description

Properties

CAS No. |

854031-99-5 |

|---|---|

Molecular Formula |

C20H22N2O |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-(ethylamino)-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone |

InChI |

InChI=1S/C20H22N2O/c1-3-14-11-8-12-16-17(13-22-18(14)16)20(23)19(21-4-2)15-9-6-5-7-10-15/h5-13,19,21-22H,3-4H2,1-2H3 |

InChI Key |

AAUMWNSHXIIZSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(C3=CC=CC=C3)NCC |

solubility |

43.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

The compound 2-(ethylamino)-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone is a synthetic derivative of indole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C20H22N2O

- Molecular Weight: 306.409 g/mol

- Hydrogen Bond Donors: 2

- Hydrogen Bond Acceptors: 2

- LogP (XlogP): 4.2

The structure of the compound includes an ethylamino group and an indole moiety, which are known to influence its biological activity significantly.

The biological activity of 2-(ethylamino)-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone is primarily attributed to its interaction with various biological targets. The indole structure allows it to mimic natural ligands, facilitating binding to receptors and enzymes involved in critical biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular responses.

- Apoptosis Induction: Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting potential anticancer properties.

Anticancer Activity

A study investigating related indole derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values indicating effective inhibition of cell growth in HeLa and A549 cell lines .

Table 1: Anticancer Activity of Related Compounds

Antioxidant Activity

Research indicates that indole derivatives can exhibit antioxidant properties by scavenging free radicals, thus potentially protecting cells from oxidative stress. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

Neuroprotective Effects

Indole compounds are also studied for their neuroprotective effects, which may involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Study 1: Antiproliferative Effects

In a controlled study, the compound was tested against several cancer cell lines using the MTT assay method to evaluate cytotoxicity. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner compared to untreated controls.

Study 2: Mechanistic Insights into Apoptosis

Further investigations focused on the apoptotic pathways activated by the compound. Western blot analyses revealed increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), confirming its role in inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs with Methoxy and Methoxymethyl Substituents

Compounds 10 and 11 (from –2): These analogs feature methoxy and methoxymethyl groups on the indole ring and a 2-(2-methoxyphenoxy)ethylamino side chain. Key differences include:

- Biological Activity: Both compounds exhibit α1-, α2-, and β1-adrenoceptor binding affinity, suggesting similar pharmacological targets. However, the absence of a phenyl group in the ethanone moiety may reduce lipophilicity and receptor interaction strength compared to the target compound .

Table 1: Structural and Functional Comparison

Hydroxyindole Derivatives

3-Hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one ():

- Structural Differences: Replaces the ethylamino group with a hydroxylated indole and a p-tolyl ethanone group.

- Implications: The hydroxyl groups increase polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the ethylamino-phenylethanone structure. This compound’s dihydroxyindole core may also confer antioxidant properties absent in the target compound .

Sulfonyl- and Nitro-Substituted Indole Ethanones

1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone ():

- Key Features: Nitro and phenylsulfonyl groups introduce strong electron-withdrawing effects, which could enhance stability but reduce nucleophilic reactivity compared to the ethylamino group.

- Applications : Nitro groups are often associated with antimicrobial or anticancer activity, suggesting divergent therapeutic applications .

1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone ():

- Structural Contrast: The sulfonyl group increases molecular weight (MW: 372.30 vs.

Chlorinated Indole Ethanones

2-Chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone ():

- In contrast, the ethylamino group in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors) .

Hydroxyacetophenone Derivatives (–10, 12)

1-(2-Hydroxyphenyl)-2-phenylethanone ():

- Simpler Backbone: Lacks the indole ring and ethylamino group, reducing structural complexity.

1-[2-Hydroxy-4-(phenylmethoxy)-5-(phenylmethyl)phenyl]-2-phenylethanone ():

Preparation Methods

Reaction Mechanism and Conditions

A representative protocol involves condensing 2-ethylphenylhydrazine hydrochloride with 2,3-dihydrofuran in a polar aprotic solvent system (e.g., dimethylacetamide/water, 1:1) under acidic catalysis (concentrated H₂SO₄) at 45°C. This method achieves a 75% yield of 7-ethyltryptophol, a precursor to the indole framework. The reaction proceeds via cyclization of the hydrazine intermediate, followed by aromatization (Table 1).

Table 1: Optimization of Fischer Indole Synthesis for 7-Ethylindole Derivatives

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent System | DMAc/H₂O (1:1) | 75 | ≥98 |

| Temperature | 45°C | - | - |

| Catalyst | H₂SO₄ (conc.) | - | - |

| Reaction Time | 3–4 hours | - | - |

The introduction of the phenylethanone group at the indole C3 position is achieved through Friedel-Crafts acylation . This step requires careful regioselectivity control to avoid competing reactions at other indole positions.

Acylation Protocol

Reacting 7-ethylindole with phenacyl bromide in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C for 6 hours yields 1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone. Post-reaction quenching with ice-water followed by column chromatography (silica gel, hexane/ethyl acetate 7:3) isolates the product in 68% yield.

Key Challenges :

-

Competing acylation at indole N1 or C2 positions.

-

Hydrolysis of AlCl₃ leading to reduced yields.

Chlorination-Amination Strategy for Ethylamino Group Introduction

The ethylamino functionality is introduced via a two-step sequence: α-chlorination followed by nucleophilic substitution .

α-Chlorination of Phenylethanone

Treating 1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone with sulfuryl chloride (SO₂Cl₂, 1.1 equiv) in anhydrous dichloromethane at −10°C for 2 hours produces 2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone. The reaction is monitored via TLC (hexane/ethyl acetate 8:2), achieving 82% yield after recrystallization from ethanol.

Displacement with Ethylamine

The chloro intermediate reacts with excess ethylamine (5.0 equiv) in dimethylformamide at 80°C for 12 hours. Potassium carbonate (2.0 equiv) is added to scavenge HCl, driving the reaction to completion. The crude product is purified via flash chromatography (CH₂Cl₂/MeOH 95:5), yielding 2-(ethylamino)-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone in 65% yield.

Reductive Amination as an Alternative Pathway

To circumvent chlorination, reductive amination offers a single-step approach.

Reaction Conditions

A mixture of 1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone and ethylamine (3.0 equiv) in methanol is stirred with sodium cyanoborohydride (1.5 equiv) at room temperature for 24 hours. Acetic acid (0.5 equiv) maintains a pH of 5–6. The product is isolated via solvent evaporation and trituration with diethyl ether, yielding 58%.

Advantages :

-

Avoids hazardous chlorinating agents.

-

Simplified purification.

Limitations :

-

Lower yield compared to chlorination-amination.

-

Potential over-reduction of the ketone.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Preparation Methods

| Method | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chlorination-Amination | 53.3 (0.82 × 0.65) | ≥95 | High |

| Reductive Amination | 58 | ≥90 | Moderate |

| Fischer-Indole Route | 75 (initial step) | ≥98 | High |

Industrial-Scale Optimization Considerations

Catalyst Screening for Friedel-Crafts Acylation

Replacing AlCl₃ with FeCl₃ reduces hydrolysis susceptibility while maintaining 65% yield. Microwave-assisted acylation (100°C, 30 minutes) further enhances throughput.

Q & A

Q. What are the established synthetic routes for 2-(ethylamino)-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone, and what key reaction steps are involved?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Indole Core Functionalization : Alkylation at the 7-position of the indole ring using ethyl halides under basic conditions (e.g., NaH/DMF) .

Sulfonylation or Ketone Formation : Introduction of the ethanone group via Friedel-Crafts acylation or coupling reactions. For example, sulfonyl groups may be added using sulfonyl chlorides in the presence of Lewis acids .

Amine Modification : The ethylamino group is introduced via reductive amination or nucleophilic substitution, often requiring protecting groups (e.g., Boc) to prevent side reactions .

Key challenges include controlling regioselectivity during indole functionalization and minimizing byproducts during sulfonylation.

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm substituent positions on the indole and phenyl rings (e.g., indole C3 proton at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C20H21N2O expected m/z 305.165) .

- X-ray Crystallography : Resolves stereochemistry and confirms bond angles, as demonstrated in analogous indole-sulfonyl compounds .

Q. What preliminary biological activity assessments have been conducted on this compound?

Methodological Answer: Initial studies focus on:

- Enzyme Inhibition Assays : Testing interactions with cytochrome P450 or serotonin receptors due to structural similarity to bioactive indole derivatives .

- Cytotoxicity Screening : Using cell lines (e.g., HEK293) to assess IC50 values, with results compared to controls like 5-fluorouracil .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory toxicity, Category 3) .

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. How is the purity of this compound typically validated, and what analytical thresholds are used?

Methodological Answer:

- HPLC/LC-MS : Purity ≥95% with retention time matching reference standards. Impurities (e.g., unreacted indole derivatives) are quantified at ≤0.5% .

- Melting Point Analysis : Sharp melting range (e.g., 180–182°C) indicates crystallinity and purity .

- Karl Fischer Titration : Moisture content <0.1% to prevent hydrolysis during storage .

Advanced Research Questions

Q. What strategies can improve the yield and selectivity of its synthesis?

Methodological Answer:

- Catalyst Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective indole functionalization .

- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during sulfonylation .

- Protecting Groups : Boc protection of the ethylamino group improves amine stability during ketone formation .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays : Validate activity using both SPR (binding affinity) and cell-based assays (functional response) to confirm target engagement .

- Sample Purity Reassessment : Re-analyze compounds via LC-MS to rule out degradation products (e.g., sulfoxide formation) .

- Batch-to-Batch Consistency : Compare activity across multiple synthesis batches to identify variability sources .

Q. What advanced techniques are used to study its interaction mechanisms with biological targets?

Methodological Answer:

Q. How can researchers validate stability under varying experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH extremes (2–12) to identify degradation pathways .

- Accelerated Stability Testing : Monitor purity over 1–3 months at 25°C/60% RH using HPLC .

- Mass Spectrometry Imaging (MSI) : Track spatial distribution and degradation in biological matrices .

Q. What approaches are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Substituent Scanning : Synthesize analogs with modified ethylamino or phenyl groups and compare IC50 values .

- QSAR Modeling : Use computational tools (e.g., Schrödinger) to correlate electronic parameters (logP, polarizability) with activity .

- Crystallographic Overlays : Compare X-ray structures of analogs to identify critical binding motifs (e.g., sulfonyl group orientation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.